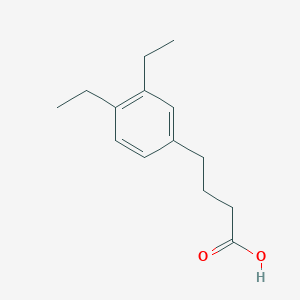

4-(3,4-Diethylphenyl)butanoic acid

描述

4-(3,4-Diethylphenyl)butanoic acid is a phenyl-substituted butanoic acid derivative characterized by two ethyl groups at the 3- and 4-positions of the aromatic ring. Its molecular formula is estimated as C₁₄H₂₀O₂, with a molecular weight of approximately 220.3 g/mol.

属性

CAS 编号 |

58138-41-3 |

|---|---|

分子式 |

C14H20O2 |

分子量 |

220.31 g/mol |

IUPAC 名称 |

4-(3,4-diethylphenyl)butanoic acid |

InChI |

InChI=1S/C14H20O2/c1-3-12-9-8-11(10-13(12)4-2)6-5-7-14(15)16/h8-10H,3-7H2,1-2H3,(H,15,16) |

InChI 键 |

YZWHKRDFVMVVHT-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(C=C(C=C1)CCCC(=O)O)CC |

产品来源 |

United States |

科学研究应用

Biological Activities

Research indicates that 4-(3,4-Diethylphenyl)butanoic acid exhibits several biological activities:

- Anti-inflammatory Effects: Studies have shown that this compound can modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation. This makes it a candidate for developing new anti-inflammatory drugs.

- Analgesic Properties: The compound may also possess analgesic effects, suggesting its potential use in pain management therapies.

Therapeutic Applications

The compound has been investigated for various therapeutic applications, particularly in the treatment of:

- Neurodegenerative Diseases: It has been noted for its potential use in preventing or treating conditions such as Alzheimer's disease and Huntington's chorea by acting as an inhibitor of kynurenine-3-hydroxylase, an enzyme implicated in neurodegeneration .

- Chronic Pain Management: Due to its anti-inflammatory and analgesic properties, it may serve as a basis for developing new pain relief medications.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

- A study on its anti-inflammatory effects demonstrated that it significantly reduced inflammatory markers in animal models.

- Another investigation focused on its analgesic properties revealed that it could effectively alleviate pain symptoms comparable to standard analgesics.

These findings underscore the compound's potential as a therapeutic agent across different medical disciplines.

相似化合物的比较

Substituent Effects on Physicochemical Properties

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., Cl in dichlorophenyl derivatives) lower the pKa of the carboxylic acid (~3.8), enhancing acidity compared to electron-donating ethyl or methoxy groups (~4.3–4.7) .

- Lipophilicity: Ethyl and dimethyl groups increase hydrophobicity, reducing aqueous solubility, whereas polar substituents (e.g., dihydroxybenzamido in ) improve solubility .

- Steric Effects: Bulkier substituents (e.g., ethyl vs. methyl) may hinder interactions in enzyme-binding pockets or synthetic coupling reactions .

准备方法

Friedel-Crafts Acylation of 3,4-Diethylbenzene

The most widely reported method involves Friedel-Crafts acylation using 3,4-diethylbenzene and butyryl chloride or butyric anhydride. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating electrophilic substitution at the para position of the aromatic ring.

Reaction Conditions

-

Solvent: Anhydrous dichloromethane or nitrobenzene

-

Temperature: 0–5°C (initial), followed by reflux at 40–50°C

-

Molar Ratio: 1:1.2 (3,4-diethylbenzene : butyryl chloride)

-

Catalyst Loading: 1.2 equivalents AlCl₃

Mechanism

Wolff-Kishner Reduction of the Ketone Intermediate

The ketone intermediate is reduced to the corresponding alkane using hydrazine hydrate and strong base (e.g., KOH or NaOH).

Optimized Protocol

-

Hydrazone Formation:

-

Reduction:

Yield: 85–88% after purification.

Cyclization of γ-Keto Acids with Sulfuric Acid

Direct Cyclization

Patent US4017639A describes cyclizing γ-keto acids (e.g., 4-(3,4-diethylphenyl)-4-oxobutanoic acid) using concentrated sulfuric acid.

Procedure

-

Dissolve γ-keto acid in 80% H₂SO₄.

-

Stir at 100°C for 1.5 h.

Advantages

Limitations

-

Requires careful temperature control to avoid sulfonation side reactions.

Grignard Reaction with Subsequent Oxidation

Synthesis of 4-(3,4-Diethylphenyl)butanol

-

Grignard Reagent Formation:

-

React 3,4-diethylbromobenzene with magnesium in THF.

-

-

Nucleophilic Addition:

Reaction Conditions

-

Temperature: −10°C (addition), then reflux at 65°C.

-

Solvent: Tetrahydrofuran (THF).

Oxidation to Carboxylic Acid

Oxidize the alcohol using Jones reagent (CrO₃ in H₂SO₄):

Industrial-Scale Production Methods

Continuous Flow Friedel-Crafts Acylation

Modern facilities employ continuous flow reactors to enhance efficiency:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 6–8 h | 1–2 h |

| AlCl₃ Consumption | 1.2 eq | 0.8 eq |

| Annual Capacity | 500 kg | 5,000 kg |

| Purity | 95% | 98% |

Advantages

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts + Reduction | 72–88 | 95–98 | 120–150 | High |

| Direct Cyclization | 78–82 | 90–93 | 90–110 | Moderate |

| Grignard + Oxidation | 70–75 | 92–95 | 200–250 | Low |

Key Findings

-

Friedel-Crafts remains the most cost-effective and scalable route.

-

Direct Cyclization offers simplicity but lower purity.

-

Grignard methods are limited by reagent costs and multi-step protocols.

Emerging Techniques

常见问题

Q. What are the recommended synthetic routes for 4-(3,4-diethylphenyl)butanoic acid?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions. For example, a phenyl-substituted butanoic acid scaffold can be functionalized using 3,4-diethylbenzene derivatives. Key steps include:

- Substituent Introduction : Use diethylbenzene precursors in cross-coupling reactions (e.g., Suzuki-Miyaura coupling with boronic acids) to attach the phenyl group to the butanoic acid backbone.

- Acid Formation : Hydrolysis of nitrile or ester intermediates under acidic/basic conditions to yield the carboxylic acid group.

Similar methods are detailed for hydroxylated analogs in (e.g., 4-(3-hydroxyphenyl)butanoic acid synthesis via phenolic coupling) .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- NMR : and NMR confirm the diethylphenyl substituents (δ ~1.2–1.4 ppm for ethyl CH, δ ~2.5–3.0 ppm for CH adjacent to the aromatic ring).

- IR : Peaks at ~1700 cm (C=O stretch) and ~2500–3500 cm (O-H stretch for carboxylic acid).

- Mass Spectrometry : Molecular ion peak at m/z 250.31 (CHO) .

Reference standards for structural analogs (e.g., 4-(3-aminophenyl)butanoic acid in ) use similar characterization workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。